Tlr2-IN-C29

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

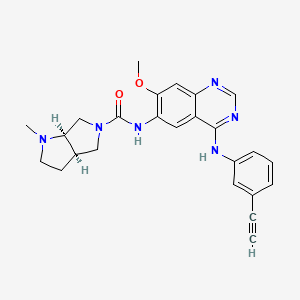

Tlr2-IN-C29, also known as C29, is an inhibitor of TLR2/1 and TLR2/6 signaling . It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages .

Molecular Structure Analysis

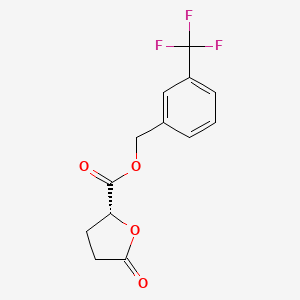

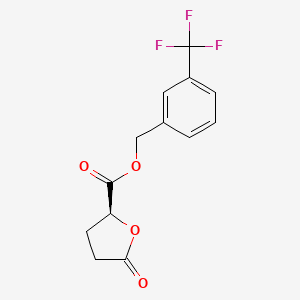

The molecular formula of Tlr2-IN-C29 is C16H15NO4 . The exact mass is 285.10 and the molecular weight is 285.29 .Chemical Reactions Analysis

Tlr2-IN-C29 binds a pocket in the BB loop within the TLR2 TIR domain, thereby inhibiting TLR2 interaction with the MyD88 adapter molecule and downstream MAPK and NF-κB activation . In human TLR2 signaling, Tlr2-IN-C29 blocks both TLR2/1 and TLR2/6 pathways .Physical And Chemical Properties Analysis

Tlr2-IN-C29 has a molecular weight of 285.3 g/mol . It is soluble in DMSO at a concentration of 50 mM (14.3 mg/ml) .科学研究应用

Summary of the Application

Tlr2-IN-C29 is a small-molecule inhibitor of Toll-like receptor 2 (TLR2). TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses .

Methods of Application

Tlr2-IN-C29 binds a pocket in the BB loop within the TLR2 TIR domain, thereby inhibiting TLR2 interaction with the MyD88 adapter molecule and downstream MAPK and NF-κB activation . In human TLR2 signaling, Tlr2-IN-C29 blocks both TLR2/1 and TLR2/6 pathways. In murine TLR2 signaling, Tlr2-IN-C29 preferentially inhibits the TLR2/1 pathway .

Results or Outcomes

The inhibition of TLR2 signaling by Tlr2-IN-C29 has been validated using InvivoGen’s HEK-BlueTM hTLR2 reporter cells .

2. Rheumatoid Arthritis Research

Summary of the Application

In a mouse model of rheumatoid arthritis (RA), the upregulation of TLR2 expression and its α (2,3) sialylation in RANK + myeloid monocytes mediate the transition from autoimmunity to osteoclast fusion and bone resorption, resulting in joint destruction .

Methods of Application

The expression of α (2,3) sialyltransferases was significantly increased in RANK + TLR2 + myeloid monocytes, and their inhibition or treatment with a TLR2 inhibitor blocked osteoclast fusion .

Results or Outcomes

The RANK + TLR2 + subset was significantly diminished with the treatments, whereas the RANK + TLR2 - subset was expanded . Moreover, the RANK + TLR2 - subset could differentiate into a TRAP + osteoclast lineage, but the resulting cells did not fuse to form osteoclasts .

安全和危害

属性

IUPAC Name |

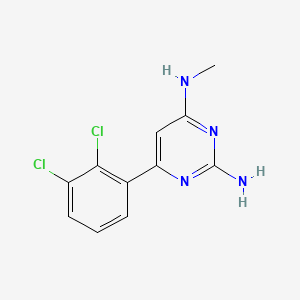

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tlr2-IN-C29 | |

CAS RN |

363600-92-4 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)